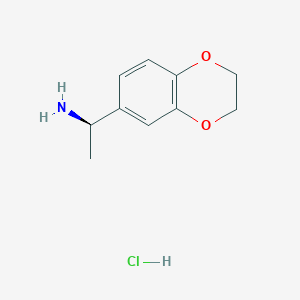

(1R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-amine hydrochloride

Übersicht

Beschreibung

(1R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-amine hydrochloride is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzodioxin ring fused with an ethanamine group, making it a subject of interest in organic chemistry and pharmaceutical research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-amine hydrochloride typically involves the following steps:

Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through a cyclization reaction involving catechol and ethylene glycol under acidic conditions.

Introduction of the Ethanamine Group: The ethanamine group is introduced via a reductive amination reaction. This involves the reaction of the benzodioxin intermediate with an appropriate amine precursor in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors to maintain precise control over reaction conditions and the employment of advanced purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Alkylation and Acylation Reactions

The primary amine group in this compound participates in nucleophilic substitution and condensation reactions. Key examples include:

Reaction with Bromoacetyl Derivatives

Acylation via Sulfonyl Chlorides

-

Reacts with 4-methylbenzenesulfonyl chloride in aqueous Na₂CO₃ to yield sulfonamide derivatives. This reaction is critical for introducing sulfonyl groups, which enhance metabolic stability .

Cyclization Reactions

The benzodioxin moiety enables participation in cyclization reactions for heterocycle synthesis:

Formation of Thienopyrimidinone Derivatives

Stereospecific Modifications

The (1R)-chiral center influences reaction outcomes in asymmetric synthesis:

Resolution and Derivatization

-

The enantiomeric purity is preserved in reactions due to the stable chiral center. For example, it retains configuration when converted to tertiary amines via reductive amination .

α-Glucosidase and Acetylcholinesterase Inhibitors

-

Alkylated derivatives show inhibitory activity against enzymes linked to diabetes (α-glucosidase) and Alzheimer’s disease (acetylcholinesterase) .

Kinase Inhibitor Development

-

Derivatives like 12a-an (Table 2 in BioRxiv studies) demonstrate CDK9 inhibition, with IC₅₀ values in the micromolar range .

Reaction Conditions and Optimization

-

Temperature : Reactions often proceed at 25–100°C, with higher temperatures used for cyclizations .

-

Solvents : DMF and ethanol are common, with aqueous conditions for sulfonylation .

-

Catalysts : Lithium hydride (LiH) or sodium carbonate (Na₂CO₃) are employed to deprotonate the amine .

Analytical Characterization

Products are validated using:

-

NMR/IR : Structural confirmation via characteristic peaks for benzodioxin (δ 4.2–4.4 ppm for –O–CH₂–) and amine protons .

This compound’s reactivity profile underscores its versatility in synthesizing pharmacologically relevant molecules, particularly in kinase-targeted therapies and enzyme inhibition.

Wissenschaftliche Forschungsanwendungen

Industrial Production

In industrial settings, optimization of synthetic routes is crucial for high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are commonly employed.

Scientific Research Applications

(1R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-amine hydrochloride has several promising applications in scientific research:

Pharmaceutical Research

The compound is being studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as depression and anxiety due to its influence on neurotransmitter systems.

Research indicates that this compound exhibits various biological activities:

- Neuropharmacological Effects : Studies suggest it may affect serotonin and dopamine pathways.

- Antioxidant Properties : Compounds similar to this one have shown the ability to scavenge free radicals, indicating potential protective effects against oxidative stress.

- Antimicrobial Activity : Preliminary studies have demonstrated antimicrobial properties against various bacterial strains.

Chemical Building Block

In organic chemistry, it serves as a building block for synthesizing more complex organic molecules.

Case Studies

Several case studies provide insights into the biological effects of (1R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-amines:

Neuroprotective Effects

A study evaluated the neuroprotective properties of benzodioxin derivatives in animal models of neurodegeneration. Results indicated significant improvements in cognitive function and reduced neuronal loss.

Antioxidant Activity Assessment

In vitro assays demonstrated that compounds similar to (1R)-1-(2,3-dihydro-1,4-benzodioxin-6-y)ethanamines effectively scavenged free radicals and reduced lipid peroxidation in neuronal cells.

Antimicrobial Testing

Recent investigations assessed the antimicrobial efficacy of various benzodioxin derivatives against Gram-positive and Gram-negative bacteria. Results highlighted significant inhibitory effects at low concentrations.

Biologische Aktivität

(1R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-amine hydrochloride, also known by its CAS number 1157581-13-9, is a compound of interest due to its potential biological activities. This article explores its chemical properties, synthesis, and biological effects based on existing research findings.

The molecular formula of this compound is C10H13ClN2O2 with a molecular weight of approximately 179.22 g/mol. The compound features a benzodioxin moiety that may contribute to its biological effects.

| Property | Value |

|---|---|

| Molecular Formula | C10H13ClN2O2 |

| Molecular Weight | 179.22 g/mol |

| CAS Number | 1157581-13-9 |

| Purity | ≥ 95% |

Synthesis

The synthesis of (1R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-amine can be achieved through various organic reactions involving the starting materials that contain the benzodioxin structure. Recent studies have focused on electrochemical methods to produce similar derivatives with high yields and regioselectivity .

Biological Activity

Research indicates that compounds related to (1R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-amine exhibit various biological activities:

Neuropharmacological Effects

Studies have shown that derivatives of benzodioxin compounds can influence neurotransmitter systems, particularly those involving serotonin and dopamine. This suggests potential applications in treating neurological disorders such as depression and anxiety .

Antioxidant Properties

Compounds with similar structures have demonstrated antioxidant activity, which may contribute to their protective effects against oxidative stress in cellular models. This activity is attributed to the presence of hydroxyl groups in the benzodioxin structure .

Antimicrobial Activity

Preliminary studies indicate that this compound may possess antimicrobial properties. Testing against various bacterial strains has shown promising results, suggesting its potential as a lead compound for developing new antimicrobial agents .

Case Studies

Several case studies have been conducted to evaluate the biological effects of related compounds:

- Neuroprotective Effects : A study investigated the neuroprotective properties of benzodioxin derivatives in animal models of neurodegeneration. Results indicated significant improvements in cognitive function and reduced neuronal loss .

- Antioxidant Activity Assessment : In vitro assays demonstrated that compounds similar to (1R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-amines effectively scavenged free radicals and reduced lipid peroxidation in neuronal cells .

- Antimicrobial Testing : A recent investigation evaluated the antimicrobial efficacy of various benzodioxin derivatives against Gram-positive and Gram-negative bacteria. The results highlighted significant inhibitory effects at low concentrations .

Eigenschaften

IUPAC Name |

(1R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c1-7(11)8-2-3-9-10(6-8)13-5-4-12-9;/h2-3,6-7H,4-5,11H2,1H3;1H/t7-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSVIXBOCIIALFF-OGFXRTJISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1)OCCO2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC2=C(C=C1)OCCO2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.